

Application Notes: Quantification of Metoxadiazone using Gas Chromatography

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Compound of Interest		
Compound Name:	Metoxadiazone	
Cat. No.:	B1210434	Get Quote

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Abstract

This document provides a detailed methodology for the quantification of **Metoxadiazone**, an insecticide, using gas chromatography (GC). The protocol outlines sample preparation from various matrices, GC system configuration, and method validation parameters. This application note is intended to serve as a comprehensive guide for the accurate and precise determination of **Metoxadiazone** residues.

Introduction

Metoxadiazone is an insecticide used to control a variety of insect pests. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography is a robust and sensitive analytical technique widely employed for the analysis of pesticide residues.[1][2] This application note details a proposed gas chromatography method for the quantification of **Metoxadiazone**.

Principle

The method is based on the extraction of **Metoxadiazone** from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where **Metoxadiazone** is separated from other components and detected by a



suitable detector. Quantification is achieved by comparing the peak area of **Metoxadiazone** in the sample to that of a known standard.

Materials and Reagents

- Metoxadiazone analytical standard: (Purity ≥ 98%)
- Solvents: Acetonitrile, Hexane, Acetone (Pesticide residue grade or equivalent)
- Salts for QuEChERS: Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl),
 Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate
- Dispersive SPE (d-SPE) sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) selection depends on the matrix
- Internal Standard (IS): e.g., Triphenylphosphate (TPP) or a structurally similar compound not present in the samples.
- Reagent Water: Deionized or distilled water

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a suitable detector is required. The following conditions are a recommended starting point and should be optimized for the specific instrument and application.



Parameter	Recommended Condition
Gas Chromatograph	Agilent 8890 GC or equivalent
Injector	Split/Splitless Inlet
Injection Volume	1 μL
Injector Temperature	250 °C
Injection Mode	Splitless (0.75 min)
Carrier Gas	Helium or Hydrogen at a constant flow of 1.2 mL/min
Column	HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent 5% phenyl-methylpolysiloxane capillary column
Oven Temperature Program	Initial: 80 °C, hold for 1 minRamp 1: 25 °C/min to 180 °CRamp 2: 5 °C/min to 280 °C, hold for 5 min
Detector	Electron Capture Detector (ECD) or Mass Spectrometer (MS)
ECD Temperature	300 °C
MS Conditions (if used)	Mode: Selected Ion Monitoring (SIM) or MS/MSIonization: Electron Ionization (EI) at 70 eVSource Temperature: 230 °CQuadrupole Temperature: 150 °CTransfer Line Temperature: 280 °C

Experimental Protocols Standard Preparation

Prepare a stock solution of **Metoxadiazone** (1000 μ g/mL) in a suitable solvent such as acetone or acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution to cover the expected concentration range of the samples. An internal standard should be added to all standards and samples at a constant concentration.



Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[3][4][5]

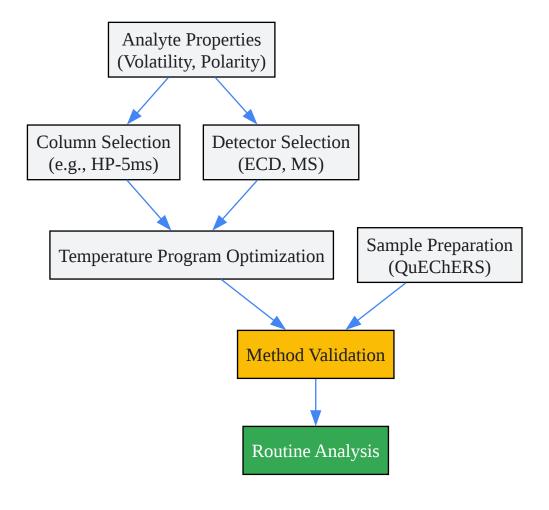
5.2.1. Extraction

- Weigh 10-15 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 packets).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.

5.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents. The choice of sorbents depends on the sample matrix to remove interferences like pigments and lipids.
- · Shake for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- · The resulting supernatant is ready for GC analysis.





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